molecular formula C8H5BrN2O B181924 2-(3-Bromphenyl)-1,3,4-Oxadiazol CAS No. 5378-34-7

2-(3-Bromphenyl)-1,3,4-Oxadiazol

Katalognummer: B181924
CAS-Nummer: 5378-34-7
Molekulargewicht: 225.04 g/mol
InChI-Schlüssel: WKAUICDGONASOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound that contains a bromophenyl group attached to an oxadiazole ring

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Applications

1. Medicinal Chemistry

2-(3-Bromophenyl)-1,3,4-oxadiazole has been investigated for its anticancer , antimicrobial , and anti-inflammatory properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, studies have shown that it exhibits activity against various cancer cell lines such as MCF-7 (breast), A549 (lung), and HT-29 (colon) with IC₅₀ values ranging from 0.010 to 18.50 µM .

2. Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against several bacterial strains. It has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing effective minimum inhibitory concentrations (MIC) that suggest its potential as a therapeutic agent in treating bacterial infections .

3. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory capabilities of 2-(3-Bromophenyl)-1,3,4-oxadiazole derivatives. These compounds have been shown to reduce inflammation markers significantly in various experimental models .

Synthesis and Mechanism of Action

The synthesis of 2-(3-Bromophenyl)-1,3,4-oxadiazole typically involves the reaction of hydrazides with carboxylic acids or their derivatives. A common method includes the use of 3-bromobenzohydrazide and benzoic acid under reflux conditions with dehydrating agents like phosphorus oxychloride (POCl₃).

The mechanism of action for this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromophenyl group enhances its binding affinity and specificity towards these targets .

Case Studies

Case Study 1: Anticancer Activity

In a study by Kumar et al., derivatives similar to 2-(3-Bromophenyl)-1,3,4-oxadiazole were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction .

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial activity of 2-(3-Bromophenyl)-1,3,4-oxadiazole derivatives showed significant efficacy against resistant strains of bacteria. The compounds exhibited MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents in clinical settings .

Table 1: Biological Activities of 2-(3-Bromophenyl)-1,3,4-oxadiazole Derivatives

Activity TypeTested Strains/Cell LinesIC₅₀/MIC Values
AnticancerMCF-7 (breast)0.010 µM
A549 (lung)18.50 µM
HT-29 (colon)Varies
AntimicrobialStaphylococcus aureus<10 µg/mL
Escherichia coli<15 µg/mL
Pseudomonas aeruginosa<20 µg/mL
Anti-inflammatoryIn vitro modelsSignificant reduction

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-bromobenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2-(3-Bromophenyl)-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxadiazoles, fused heterocyclic compounds, and various functionalized derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Bromophenyl)-1,3,4-oxadiazole is unique due to the presence of the bromine atom at the meta position, which influences its electronic properties and reactivity. This structural feature makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.

Biologische Aktivität

2-(3-Bromophenyl)-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The 1,3,4-oxadiazole isomer is particularly notable for its pharmacological properties. Research indicates that derivatives of this structure exhibit a wide range of biological activities, including:

  • Anti-cancer
  • Anti-inflammatory
  • Analgesic
  • Anticonvulsant
  • Antimicrobial .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(3-Bromophenyl)-1,3,4-oxadiazole typically involves the reaction of appropriate phenolic compounds with hydrazine derivatives and carboxylic acids. The presence of the bromine atom in the phenyl ring is believed to enhance its biological activity through electronic effects and steric factors.

Table 1: Synthesis Pathways of 2-(3-Bromophenyl)-1,3,4-oxadiazole

StepReagents/ConditionsProduct
13-Bromobenzoyl chloride + hydrazineIntermediate
2Cyclization with carboxylic acid2-(3-Bromophenyl)-1,3,4-oxadiazole

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various oxadiazole derivatives, including 2-(3-Bromophenyl)-1,3,4-oxadiazole, it was found that these compounds exhibited significant inhibition of paw edema in rat models. The anti-inflammatory activity was measured using the carrageenan-induced paw edema method.

Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives

CompoundInhibition (%) at 20 mg/kgComparison to Indomethacin (%)
2-(3-Bromophenyl)-1,3,4-oxadiazole59.5 ± 3.79Comparable
Indomethacin64.3Standard

The results indicated that several derivatives showed anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .

Analgesic Activity

The analgesic properties were assessed using the acetic acid-induced writhing test in mice. The tested compound demonstrated significant analgesic effects.

Table 3: Analgesic Activity Results

CompoundProtection (%) at 25 mg/kg
2-(3-Bromophenyl)-1,3,4-oxadiazole66.2 ± 1.86
Acetylsalicylic Acid (Aspirin)63.2

This data suggests that the compound has potential as an analgesic agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxadiazole derivatives. In vitro studies showed that 2-(3-Bromophenyl)-1,3,4-oxadiazole exhibited significant activity against various bacterial strains.

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMIC (mg/mL) against S. aureusMIC (mg/mL) against E. coli
2-(3-Bromophenyl)-1,3,4-oxadiazole0.75 ± 0.11>100

These findings indicate that while it shows effectiveness against certain pathogens like Staphylococcus aureus, its efficacy against E. coli is less pronounced .

Case Studies

Several case studies have documented the successful application of oxadiazole derivatives in treating inflammatory diseases and infections:

  • Anti-inflammatory Effects : A study involving a series of oxadiazoles demonstrated their potential as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with gastrointestinal side effects from conventional treatments.
  • Antimicrobial Applications : Clinical trials have explored using oxadiazoles in formulations aimed at combating resistant bacterial strains, showcasing their relevance in contemporary pharmacotherapy .

Eigenschaften

IUPAC Name

2-(3-bromophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAUICDGONASOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359649
Record name 2-(3-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-34-7
Record name 2-(3-bromophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 3
2-(3-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(3-Bromophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(3-Bromophenyl)-1,3,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.